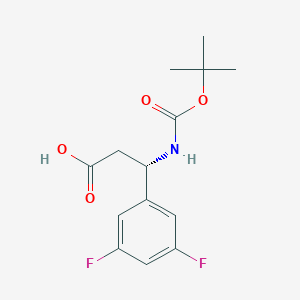

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid

Beschreibung

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3,5-difluorophenyl substituent. The Boc group serves as a critical protecting moiety for the amine during synthetic processes, enabling selective reactivity in multi-step syntheses . It has been extensively utilized as a precursor for HIV-1 capsid inhibitors , anticancer agents , and biofilm attenuators . Its stereochemistry (S-configuration) is pivotal for target specificity, as demonstrated in studies comparing enantiomeric pairs .

Eigenschaften

CAS-Nummer |

1241684-09-2 |

|---|---|

Molekularformel |

C14H17F2NO4 |

Molekulargewicht |

301.29 g/mol |

IUPAC-Name |

(3S)-3-(3,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

InChI-Schlüssel |

RYCRCZJICXQXBP-NSHDSACASA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC(=C1)F)F |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a difluorophenyl derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleave the Boc group, yielding the free amine. This step is critical for subsequent functionalization in peptide synthesis.

| Reaction Conditions | Reagents | Yield | Applications |

|---|---|---|---|

| Deprotection | 4M HCl in dioxane, 2h, RT | >95% | Prepares amine for coupling |

| Deprotection | TFA/CH₂Cl₂ (1:1), 1h, RT | 98% | Used in solid-phase peptide synthesis |

Substitution Reactions at the Difluorophenyl Ring

The 3,5-difluorophenyl group undergoes nucleophilic aromatic substitution (NAS) due to electron withdrawal by fluorine atoms. Halogenation and hydroxylation reactions occur under controlled conditions:

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 60°C | Para to F | 3,5-difluoro-4-bromophenyl derivative |

| Hydroxylation | NaOH, H₂O₂, 80°C | Meta to F | 3,5-difluoro-4-hydroxyphenyl analog |

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group is esterified or amidated to enhance lipophilicity or enable conjugation. Common reagents include DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) :

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Methyl ester formation | CH₃OH, DCC, DMAP | RT, 12h | 89% |

| Amide bond formation | H₂N-R, DCC, HOBt | 0°C→RT, 24h | 82% |

Oxidation and Reduction Reactions

The compound’s stability under redox conditions allows selective modifications:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation of side chains | KMnO₄, H₂SO₄ | Degrades phenyl ring; not recommended |

| Reduction of amide | LiAlH₄, THF | Converts amide to amine (rare) |

Peptide Coupling Reactions

As a non-proteinogenic amino acid, it participates in peptide synthesis. The Boc-protected amine and carboxylic acid enable both solid-phase and solution-phase coupling :

| Coupling Method | Reagents | Efficiency |

|---|---|---|

| Solid-phase | HBTU, DIPEA | 92% |

| Solution-phase | EDC, NHS | 85% |

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from analogs due to fluorine placement and stereochemistry:

Stability and Storage

-

Thermal Stability : Decomposes above 200°C.

-

Storage : Stable at room temperature under anhydrous conditions; sensitive to prolonged light exposure.

Wissenschaftliche Forschungsanwendungen

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity to certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis highlights structural analogs and their functional distinctions:

Substituent Variations on the Aromatic Ring

- 3,5-Difluorophenyl vs. 4-Iodophenyl :

The replacement of 3,5-difluorophenyl with 4-iodophenyl (e.g., in compounds from ) introduces steric bulk and polarizability. The iodine atom facilitates halogen bonding in target interactions, as seen in type D/L inhibitors for anticancer applications, whereas fluorine atoms enhance metabolic stability and passive diffusion . - However, this modification may reduce solubility compared to the difluorophenyl analog .

Stereochemical Variations

- (S)- vs. (R)-Enantiomers: In , the (R)-isomer of 3-(4-iodophenyl)propanoic acid derivatives exhibited distinct biological profiles compared to the (S)-isomer. For example, type D inhibitors (derived from the R-configuration) showed lower IC₅₀ values against specific cancer cell lines than type L inhibitors (S-configuration), underscoring the role of chirality in target engagement .

Functional Group Modifications

- Carboxylic Acid vs. Ester Derivatives: Prop-2-yn-1-yl (S)-2-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoate () replaces the carboxylic acid with a propargyl ester, enhancing cell membrane permeability. This modification is critical in prodrug strategies for intracellular delivery .

- Amide vs. Thiazolidinone Derivatives: Compounds such as (S)-2-(5-((3-(3,5-difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid () introduce thiazolidinone and pyrazole moieties, expanding hydrogen-bonding and π-π stacking capabilities.

Key Research Findings

HIV-1 Inhibition : Derivatives of the parent compound achieved sub-micromolar potency against HIV-1 capsid assembly, attributed to the 3,5-difluorophenyl group’s interaction with CA protein hydrophobic grooves .

Anticancer Activity: Structural analogs with heterocyclic appendages (e.g., thiazolidinones in ) showed superior cytotoxicity compared to the parent, highlighting the importance of secondary pharmacophores .

Metabolic Stability: Fluorine substituents in the parent compound reduced CYP450-mediated oxidation, enhancing plasma half-life relative to non-fluorinated analogs .

Biologische Aktivität

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid, also known by its CAS number 911635-43-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H22F2N2O5

- Molecular Weight : 336.33 g/mol

- Purity : Typically around 97% .

- IUPAC Name : (S)-3-((tert-butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic acid.

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines from unwanted reactions.

Research indicates that (S)-3-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid may act as a modulator of protein interactions . Specifically, it has been studied for its role in inhibiting certain proteases, which are enzymes that break down proteins and peptides. This inhibition can be particularly useful in the context of diseases like cancer and viral infections, where protease activity is often dysregulated.

Case Studies and Research Findings

- Inhibition of HIV Proteases :

-

Antiproliferative Activity :

- In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects on various cancer cell lines. The introduction of fluorine atoms in the phenyl ring appears to enhance these effects by increasing lipophilicity and altering electronic properties, leading to improved cell membrane permeability .

-

Neuroprotective Effects :

- Emerging evidence suggests that compounds similar to (S)-3-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. The mechanism involves modulation of signaling pathways related to oxidative stress and inflammation .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H22F2N2O5 |

| Molecular Weight | 336.33 g/mol |

| Purity | 97% |

| Biological Activities | Protease inhibition, Antiproliferative effects, Neuroprotection |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid, and how can racemization be minimized during synthesis?

- Methodology :

- The synthesis typically involves coupling a Boc-protected amino acid precursor with a 3,5-difluorophenyl moiety. Key steps include:

Chiral induction : Use enantioselective catalysis or chiral auxiliaries to maintain the (S)-configuration.

Boc protection : React with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .

Purification : Employ reverse-phase HPLC or recrystallization to isolate the enantiomerically pure product.

- Racemization prevention : Conduct reactions at low temperatures (0–4°C), avoid strong bases, and use non-polar solvents (e.g., dichloromethane) to stabilize the chiral center .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

- Analytical methods :

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with UV detection at 254 nm to confirm enantiopurity (>99% ee) .

- NMR : Analyze , , and spectra to verify substitution patterns and Boc-group integrity. The 3,5-difluorophenyl protons typically show doublets () in -NMR .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 352.3 Da) .

Q. What are the recommended storage conditions to preserve stability?

- Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent Boc-group cleavage and photodegradation. Desiccate to avoid hydrolysis of the carbamate bond .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating this compound into peptide-based drug candidates?

- Strategies :

- Coupling agents : Use HATU or PyBOP with DIPEA in DMF for efficient amide bond formation.

- Solvent optimization : Test mixtures of DMF/THF (4:1) to balance solubility and reactivity.

- Kinetic monitoring : Track reaction progress via inline IR spectroscopy to identify bottlenecks (e.g., incomplete deprotection) .

Q. What computational methods are suitable for studying the conformational flexibility of this compound in receptor-binding assays?

- Approaches :

- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with fluorinated aromatic residues in target proteins.

- DFT calculations : Analyze electrostatic potential surfaces to predict hydrogen-bonding sites on the 3,5-difluorophenyl group .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess backbone flexibility and Boc-group steric effects .

Q. How can crystallography resolve discrepancies in reported crystal structures of analogs?

- Protocol :

Grow single crystals via vapor diffusion (acetonitrile/water 3:1).

Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Compare torsion angles (C3-C4-N-C=O) with published analogs to identify structural deviations caused by fluorine electronegativity .

- Conflict resolution : If unit cell parameters differ from literature, verify lattice symmetry (e.g., monoclinic vs. orthorhombic) and check for solvent inclusion .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Safety measures :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to manage volatile byproducts (e.g., tert-butyl alcohol).

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (NFPA 704: Health 2, Flammability 1) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.